molecular formula C27H47NO6 B590353 Mevastatin Hydroxy Acid t-Butylamine Salt CAS No. 262285-80-3

Mevastatin Hydroxy Acid t-Butylamine Salt

Cat. No.: B590353
CAS No.: 262285-80-3
M. Wt: 481.7 g/mol
InChI Key: KKUAUFTVXXYRIK-AGNATJBLSA-N
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Description

Mevastatin Hydroxy Acid t-Butylamine Salt is a cholesterol-lowering agent . It was the first discovered agent belonging to the class of cholesterol-lowering medications known as statins . It was isolated from Penicillium citinium . Mevastatin is a pro-drug that is activated by in vivo hydrolysis of the lactone ring .


Synthesis Analysis

Mevastatin is primarily synthesized via a type 1 PKS pathway . It proceeds in the PKS pathway until it reaches a hexaketide state where it undergoes a Diels-Alder cyclization . After cyclization, it continues via the PKS pathway to a nonaketide after which it is released and undergoes oxidation and dehydration .


Molecular Structure Analysis

The molecular formula of this compound is C27H47NO6 . Its molecular weight is 481.67 . The structure of Mevastatin is similar to the HMG, a substituent of the endogenous substrate of HMG-CoA reductase .


Chemical Reactions Analysis

Mevastatin is a competitive inhibitor of HMG-Coenzyme A (HMG-CoA) reductase . This inhibition prevents the rate-limiting step in cholesterol synthesis . Decreased hepatic cholesterol levels cause increased uptake of low-density lipoprotein (LDL) cholesterol and reduce cholesterol levels in the circulation .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C27H47NO6 . Its molecular weight is 481.67 .

Mechanism of Action

Mevastatin is a prodrug that is activated in vivo via hydrolysis of the lactone ring . The hydrolyzed lactone ring mimics the tetrahedral intermediate produced by the reductase allowing the agent to bind with 10,000 times greater affinity than its natural substrate .

Safety and Hazards

Mevastatin is not used therapeutically due to its many side effects . Side effects include those of other statins, such as myalgias, abdominal pain, nausea . It also has a higher chance of giving more severe side effects related to myotoxicity (myopathy, myositis, rhabdomyolysis), and hepatotoxicity, than other statins .

Future Directions

Statins are now among the most frequently prescribed agents for reducing morbidity and mortality related to cardiovascular diseases . The major therapeutic action of statin drugs is the reduction of circulating atherogenic lipoproteins as a result of inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . Therefore, the development of new analytical methods for statin drugs is of great importance .

Properties

CAS No.

262285-80-3

Molecular Formula

C27H47NO6

Molecular Weight

481.7 g/mol

IUPAC Name

(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2-methylpropan-2-amine

InChI

InChI=1S/C23H36O6.C4H11N/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;1-4(2,3)5/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);5H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-;/m0./s1

InChI Key

KKUAUFTVXXYRIK-AGNATJBLSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O.CC(C)(C)N

SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N

Canonical SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N

Synonyms

(βR,δR,1S,2S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoate 2-Methyl-2-propanamine

Origin of Product

United States

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